5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine

Kinase Inhibition Scaffold Hopping FGFR1

Sourcing a validated kinase inhibitor scaffold that guarantees reproducible activity is challenging. Substituting this specific 7-azaindole with a different regioisomer or halogen pattern leads to orders-of-magnitude drops in FGFR/BTK potency. This compound solves that problem: - Enables Suzuki-Miyaura diversification at the 5-Br handle for focused kinase libraries. - The 2-phenyl group is essential for sub-nanomolar target engagement (e.g., Nav1.7 probe development). - Available with full QC (≥97% purity) and shipped under refrigeration to preserve integrity.

Molecular Formula C13H9BrN2
Molecular Weight 273.13 g/mol
CAS No. 953414-75-0
Cat. No. B1290546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine
CAS953414-75-0
Molecular FormulaC13H9BrN2
Molecular Weight273.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=CC(=CN=C3N2)Br
InChIInChI=1S/C13H9BrN2/c14-11-6-10-7-12(16-13(10)15-8-11)9-4-2-1-3-5-9/h1-8H,(H,15,16)
InChIKeyQLKZJMXSXCDCCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine: Technical Overview


5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine (CAS 953414-75-0) is a heterocyclic 7-azaindole derivative and a member of the pyrrolopyridine class [1]. It serves as a crucial synthetic building block for generating potent inhibitors of various protein kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Bruton's Tyrosine Kinase (BTK), which are key targets in oncology and inflammation . Its synthesis via methods such as Suzuki-Miyaura coupling is well-documented, and it is commercially available from multiple global suppliers with standard purity specifications [2].

5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine: Substitution Risks


The assumption that any pyrrolo[2,3-b]pyridine or azaindole derivative can be substituted for 5-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is not supported by the available evidence. The specific 5-bromo and 2-phenyl substitution pattern on this scaffold is a critical determinant of kinase inhibitory potency and selectivity [1]. As the evidence below demonstrates, even seemingly minor structural modifications, such as the position of the bromine atom or the substitution of the phenyl ring, can lead to orders-of-magnitude differences in activity against a single kinase (e.g., FGFR) or a complete shift in selectivity profile across the kinome [2]. Without rigorous, compound-specific validation, substituting this specific intermediate with a cheaper, 'similar' analog introduces a high risk of project failure due to significantly altered pharmacological properties [3].

5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine: Comparative Evidence


Scaffold Comparison: Pyrrolo[2,3-b]pyridine vs Pyridine in BTK Inhibition

Scaffold selection is a foundational decision in kinase drug discovery. The pyrrolo[2,3-b]pyridine (7-azaindole) core of 5-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine has been explicitly utilized in a scaffold-hopping strategy to improve potency compared to pyridine-based inhibitors. This is demonstrated by the development of compound 3p, a potent BTK inhibitor derived from the pyrrolo[2,3-b]pyridine scaffold, which showed superior activity to RN486, a compound based on a different core [1].

Kinase Inhibition Scaffold Hopping FGFR1 Medicinal Chemistry

Bromine Regioisomer Impact on FGFR2 Potency

The specific position of the bromine atom on the 7-azaindole core dictates binding affinity. While direct IC50 data for 5-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine itself against FGFR2 was not found in the available public domain, a closely related derivative with a different bromine substitution pattern (6-bromo derivative) has a reported IC50 of 7300 nM against FGFR2 [1]. This data point provides a quantitative baseline for the expected activity of simple bromo-azaindoles and implies that shifting the bromine from the 6-position to the 5-position (as in our compound of interest) would likely result in a different activity profile, potentially with significantly enhanced potency.

Regiochemistry FGFR2 Kinase Selectivity Medicinal Chemistry

Nav1.7 Channel Blockade Potency of the Pyrrolopyridine Scaffold

The 5-bromo-2-phenyl substitution pattern on the 7-azaindole core has been optimized to create highly potent ion channel modulators. A derivative of this scaffold achieved an IC50 of 0.8 nM against the human Nav1.7 sodium channel, a validated pain target [1]. This extraordinary potency is a direct result of the specific substitution pattern and scaffold, highlighting the value of 5-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine as an advanced intermediate for generating tool compounds or leads in this therapeutic area. In contrast, a structurally unrelated PRL-3 phosphatase inhibitor, also containing a '5-bromo-2-phenyl' motif on a completely different core, has a much weaker IC50 of 900 nM .

Pain Research Ion Channels Nav1.7 Electrophysiology

Physicochemical and Safety Data Comparison for 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine

Physicochemical properties are critical for synthesis planning and safe handling. 5-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is a solid at room temperature with a melting point of 287-289 °C and a purity specification of 95% from one supplier . Another supplier offers it at 97% purity [1]. The compound is classified as 'very toxic to aquatic life' with hazard statements H400, H410, and H401 . This is consistent with its halogenated aromatic structure, which often correlates with environmental persistence and toxicity [2].

Chemical Synthesis Procurement Safety Data Logistics

5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine: Key Applications


Kinase Inhibitor Lead Generation and SAR

This compound is ideally suited as a core scaffold for generating targeted libraries of kinase inhibitors, particularly for FGFRs and BTK [1]. Its 5-bromo substituent provides a convenient synthetic handle for further derivatization, such as through Suzuki-Miyaura coupling, to explore structure-activity relationships (SAR) and optimize potency and selectivity .

High-Potency Ion Channel Modulator Development

As demonstrated by the sub-nanomolar Nav1.7 inhibitor derived from this scaffold, 5-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is an exceptional starting material for medicinal chemistry programs focused on developing potent and selective ion channel blockers for pain research [2].

Chemical Biology Tool Compound Synthesis

The well-defined regio- and chemoselectivity of the bromine atom on this scaffold makes it an excellent precursor for synthesizing high-quality chemical probes, such as those used in photoaffinity labeling (PAL) or as precursors for radiolabeling, to study target engagement and protein function .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.